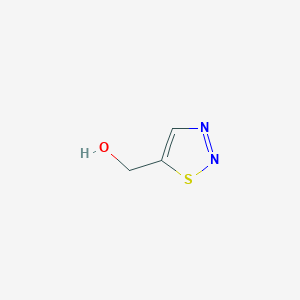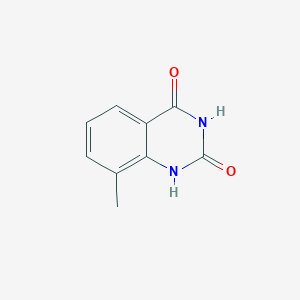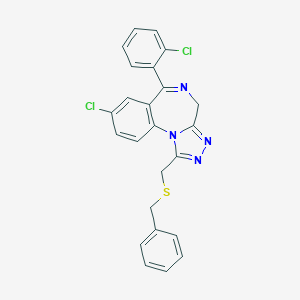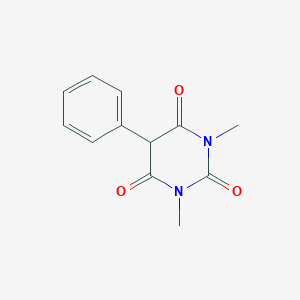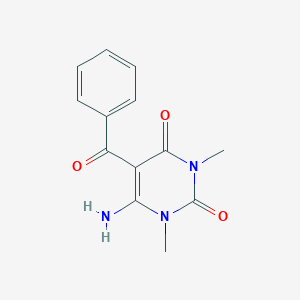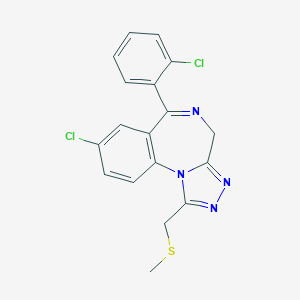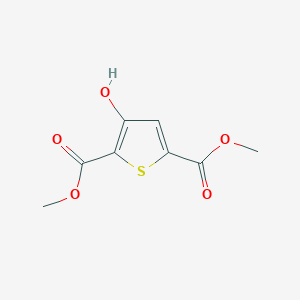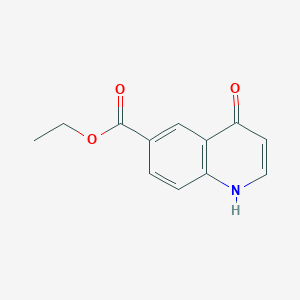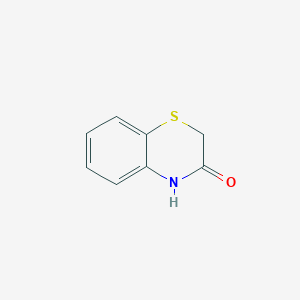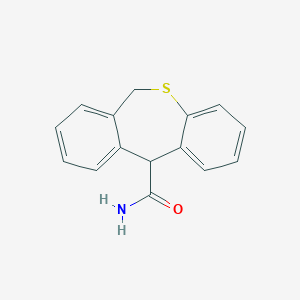
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the dibenzothiepin family and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is not fully understood. However, it is believed to act as an antagonist at various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2 receptor, and alpha-adrenergic receptor. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemische Und Physiologische Effekte
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior. This compound has also been found to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high affinity for various receptors in the brain, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-. One of the most promising areas of investigation is the development of novel drugs based on this compound for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of this compound on the brain and the body, as well as its potential for abuse and addiction. Finally, there is a need for further investigation into the mechanisms of action of this compound and its interactions with other drugs and neurotransmitters in the brain.
Synthesemethoden
The synthesis of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- involves a multi-step process that includes the reaction of dibenzothiepin with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of dibenzothiepin with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with a secondary amine to yield the final product.
Wissenschaftliche Forschungsanwendungen
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
50741-66-7 |
|---|---|
Produktname |
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- |
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H2,16,17) |
InChI-Schlüssel |
KWMIYIVKXATREY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



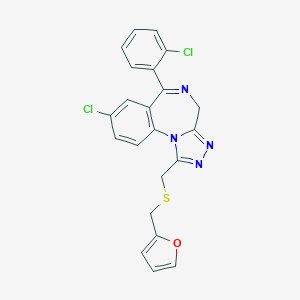
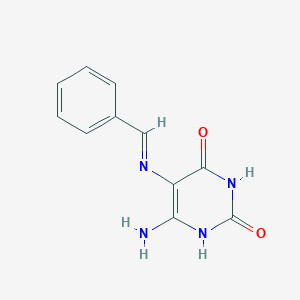
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
